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Compound of Interest

Compound Name: Piperazine hydrate

Cat. No.: B1212899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Piperazine hydrate, a well-established anthelmintic agent, has a toxicological profile

characterized by low acute toxicity but notable for neurotoxic effects at high doses and potential

for sensitization. This technical guide provides a comprehensive overview of the available

safety data for piperazine hydrate and its related salts, with a focus on quantitative

toxicological endpoints, detailed experimental methodologies, and key mechanisms of toxicity.

The information presented is intended to support researchers, scientists, and drug

development professionals in evaluating the safety profile of this compound.

Chemical and Physical Properties
Piperazine is an organic compound that exists as a deliquescent solid.[1] It is commonly

available as piperazine hydrate, which contains 44% piperazine base.[2] For toxicological and

medicinal purposes, various salts such as citrate, adipate, and phosphate are also used.[1][2] It

is important to note that the toxicological data for piperazine and its salts are often considered

together due to their similar systemic effects.[3]

Toxicokinetics
Following oral administration, piperazine is almost completely absorbed.[3] A study in pigs

using radiolabelled piperazine dihydrochloride at a dose of 300 mg/kg body weight
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demonstrated that 56% of the administered radioactivity was eliminated in the urine within the

first 46 hours of the seven-day observation period.[3] Upon entering systemic circulation,

piperazine is partially oxidized and partly eliminated as an unchanged compound.[4]

Acute Toxicity
Piperazine hydrate and its salts exhibit low acute toxicity via oral, dermal, and inhalation

routes of exposure.[3]

Table 1: Acute Toxicity of Piperazine and its Salts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://toxicology-ind.com/acute-dermal-irritation-oecd-404/
https://www.benchchem.com/product/b1212899?utm_src=pdf-body
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Route of
Exposure

Species
Test
Substance

LD50/LC50
Signs of
Toxicity

Reference

Oral
Rat (Sprague

Dawley)
Piperazine

2600 mg/kg

bw

Dyspnoea,

apathy,

abnormal

position,

staggering,

tremor,

scrubby coat,

lacrimation,

yellow-

coloured

urine, poor

general

condition.[3]

[3]

Oral Mouse
Piperazine

Hydrate

11,200 mg/kg

bw

Somnolence,

ataxia,

diarrhea.[5]

[5]

Oral Mouse
Piperazine

Hydrate

4300 mg/kg

bw

Details not

reported

other than

lethal dose

value.[6]

[6]

Dermal Rabbit (New

Zealand

White)

Piperazine 8300 mg/kg

bw

Cyanosis,

diarrhea,

salivation,

mild

convulsions,

bleeding from

the mouth

and nose,

ataxia, loss of

righting

reflex,

abnormal

[3]
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stance,

catatonia,

ptosis,

decreased

activity.[3]

Inhalation Rat Piperazine
>1.61 mg/L (8

hours)

Slight

mucosal

irritation.[3]

[3]

Inhalation Mouse Piperazine
5400 mg/m³

(2 hours)

Study details

not fully

available.[3]

[3]

Repeated Dose Toxicity
Repeated oral exposure to piperazine can lead to adverse effects, primarily neurotoxicity and

effects on the liver and kidneys.

Table 2: Repeated Dose Toxicity of Piperazine and its
Salts
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Species
Test
Substanc
e

Duration NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

Rat Piperazine 90 days
50 mg/kg

bw/day

150 mg/kg

bw/day

Degenerati

ve changes

in the liver

(diffuse

swelling

and focal

necrosis)

and fibrotic

and

degenerati

ve changes

in the

kidneys.[7]

[7]

Rat

(Sprague

Dawley)

Piperazine

Dihydrochl

oride

90 days

1200

mg/kg

bw/day

>1200

mg/kg

bw/day

Dose-

related

decrease

in body

weight

gain.[7]

[7]

Dog

(Beagle)

Piperazine

Dihydrochl

oride

13 weeks
50 mg/kg

bw/day
-

Mild

hepatic

effects

(details not

specified).

[7]

[7]

Human Piperazine 3-7 days -
~30 mg/kg

bw/day

Neurotoxic

effects

during

therapeutic

use.[7]

[7]
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Local Toxicity
Piperazine base is a strong basic amine and is corrosive to the skin and eyes.[3] A 10%

aqueous solution has a pH of 10.8-11.8.[3] In contrast, its salts are generally considered to be,

at most, irritating to the skin and eyes.[7]

Sensitization
Piperazine is a known skin and respiratory sensitizer.[3]

Skin Sensitization: It is classified as "May cause an allergic skin reaction (H317)".[3] Human

case studies have reported contact dermatitis.[8]

Respiratory Sensitization: Piperazine is also classified as "May cause allergy or asthma

symptoms or breathing difficulties if inhaled (H334)".[3] There are reports of occupational

asthma in workers exposed to piperazine.[8]

Genotoxicity
The genotoxic potential of piperazine has been evaluated in a number of in vitro and in vivo

studies. Overall, piperazine itself is not considered to be genotoxic.[8] However, there is a

concern related to its potential for in vivo nitrosation to form N-mononitrosopiperazine (NPZ),

which is a mutagen.[8]

Table 3: Genotoxicity of Piperazine and its Salts
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Assay Type
Test
System

Test
Substance

Metabolic
Activation

Result Reference

In vitro

Bacterial

Gene

Mutation

(Ames test)

S.

typhimurium

Piperazine

and its salts

With and

without
Negative [8]

In vitro

Mammalian

Cell Gene

Mutation

Mouse

lymphoma

L5178Y cells

Piperazine With Positive [3]

In vivo

Micronucleus

Test

CD-1 Mice

Piperazinium

dihydrogen

phosphate

N/A Negative [3]

In vivo Host-

Mediated

Assay

S.

typhimurium

in mice

Piperazine

dihydrochlori

de

N/A Negative [3]

In vivo Host-

Mediated

Assay

S.

typhimurium

in mice

Piperazine

dihydrochlori

de + Nitrite

N/A Positive [7]

Carcinogenicity
There are no adequate long-term carcinogenicity studies on piperazine that meet current

standards.[8] Studies in rats and mice did not show a carcinogenic effect of piperazine alone.[8]

However, when co-administered with sodium nitrite, an increase in lung adenomas was

observed in mice, which is attributed to the in vivo formation of nitrosopiperazine.[3][7] While

there is no conclusive evidence that piperazine itself is a carcinogen, the potential for formation

of carcinogenic nitrosamines is a recognized risk.[8]

Reproductive and Developmental Toxicity
Piperazine is classified as a suspected human reproductive toxicant.[5]
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Table 4: Reproductive and Developmental Toxicity of
Piperazine and its Salts

Study
Type

Species
Test
Substanc
e

NOAEL
(Maternal
Toxicity)

LOAEL
(Maternal
Toxicity)

Develop
mental
Effects

Referenc
e

Developme

ntal

Toxicity

Rat Piperazine
125 mg/kg

bw/day

300 mg/kg

bw/day

No

treatment-

related

developme

ntal effects.

[3]

[3]

Developme

ntal

Toxicity

Rat
Piperazine

Phosphate

420 mg/kg

bw/day

2100

mg/kg

bw/day

Teratogeni

c effects

may be

secondary

to maternal

toxicity.[7]

[7]

Two-

Generation

Reproducti

on

Rat

(Sprague

Dawley)

Piperazine

Dihydrochl

oride

600 mg/kg

bw/day

(Parental)

1250

mg/kg

bw/day

(Parental)

Reduced

number of

pregnancie

s and

reduced

litter size at

the highest

dose.[7]

[7]

Human Safety Data
In humans, the primary toxicological concern is neurotoxicity, which can occur following a

single high dose or with repeated therapeutic doses.[3] A Lowest Observed Adverse Effect

Level (LOAEL) of 110 mg/kg bw has been proposed for acute neurotoxicity in humans based

on case reports of severe symptoms.[3] A probable oral lethal dose for an adult human has

been suggested to be between 5 and 15 g/kg.[3]
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Mechanisms of Toxicity
Neurotoxicity: GABA Receptor Antagonism
The neurotoxic effects of piperazine are believed to be mediated through its interaction with the

GABAergic system.[8] Piperazine acts as an antagonist at the GABA-A receptor, thereby

inhibiting the normal inhibitory effects of GABA in the central nervous system.[1] This can lead

to a state of neuronal hyperexcitability, manifesting as tremors, seizures, and other neurological

symptoms.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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